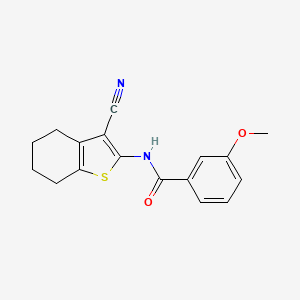

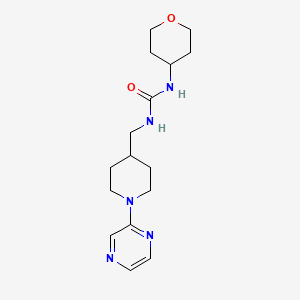

![molecular formula C12H7BrN4O2 B2428213 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 332419-75-7](/img/structure/B2428213.png)

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that has a unique structure and properties.

Scientific Research Applications

Corrosion Inhibition

6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine derivatives have been investigated for their potential as corrosion inhibitors. A study by Saady et al. (2021) explored the use of imidazo[4,5-b]pyridine derivatives, specifically 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, in preventing mild steel corrosion in acidic environments. These derivatives demonstrated high inhibition performance, attributed to their mixed-type inhibitory behavior, as supported by various techniques including Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Density Functional Theory (DFT) simulations (Saady et al., 2021).

Synthesis of Imidazopyridines

The compound is also relevant in the synthesis of various imidazopyridines. Research by N. N. Smolyar et al. (2007) discussed the nitration of imidazo[4,5-b]pyridin-2-one derivatives, including 6-bromo variants. These derivatives can lead to the formation of 6-bromo-5-nitro compounds, which are significant in chemical synthesis processes (Smolyar et al., 2007).

Anticancer and Antimicrobial Activity

A study by Rohini N. Shelke et al. (2017) focused on the synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and evaluated their anticancer and antimicrobial activities. Certain synthesized compounds exhibited notable antibacterial and antifungal activities, as well as significant anticancer activity against breast cancer cell lines, suggesting the potential of imidazo[4,5-b]pyridine moiety as a template for developing anticancer and antimicrobial agents (Shelke et al., 2017).

Potential Enzyme Inhibitors

In 2023, Zainab Jabri et al. synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated them as potential tyrosyl-tRNA synthetase inhibitors. The study involved the use of various techniques, including Density Functional Theory (DFT) and molecular docking studies, to assess the binding affinity of these compounds to the target enzyme, with some compounds showing promising results (Jabri et al., 2023).

Molecular Dynamics and Electrochemical Studies

Another study by A. Saady et al. (2020) investigated a pyridine derivative, 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine, for its adsorption and inhibitory effect on mild steel corrosion in an acidic medium. This research combined molecular dynamics, electrochemical methods, and Density Functional Theory calculations to study the interfacial adsorption behavior of this compound (Saady et al., 2020).

properties

IUPAC Name |

6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN4O2/c13-8-5-10-12(14-6-8)16-11(15-10)7-1-3-9(4-2-7)17(18)19/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFSRMPSKPLZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=N3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2428130.png)

![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)

![2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2428140.png)

![4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2428141.png)

![1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428148.png)